

Application Notes and Protocols: Lometrexol Hydrate in Combination Therapy Studies

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Compound of Interest		
Compound Name:	Lometrexol hydrate	
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Audience: Researchers, scientists, and drug development professionals.

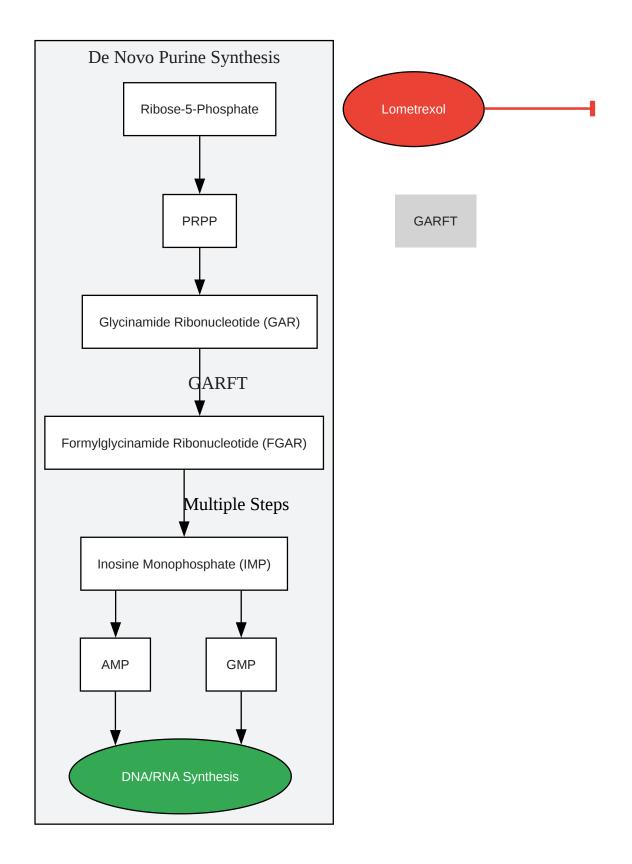
Introduction

Lometrexol, a folate analog antimetabolite, selectively inhibits glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway.[1] This inhibition leads to the depletion of purine pools necessary for DNA and RNA synthesis, thereby arresting cell proliferation.[1][2] Early clinical development of Lometrexol was hampered by severe and cumulative toxicities, particularly myelosuppression.[3][4] Subsequent studies have focused on combination therapies, primarily with folic acid supplementation, to mitigate these toxicities and enhance the therapeutic window. This document provides detailed application notes and protocols from key combination therapy studies involving **Lometrexol hydrate**.

Signaling Pathway: Inhibition of De Novo Purine Synthesis by Lometrexol

Lometrexol exerts its cytotoxic effects by targeting the de novo purine synthesis pathway. As a GARFT inhibitor, it blocks the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).





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Caption: Lometrexol inhibits GARFT, blocking purine synthesis.

Key Combination Therapy Studies: Data and

Protocols

Study 1: Weekly Lometrexol with Daily Oral Folic Acid

This Phase I study aimed to determine if concurrent folic acid administration would permit a weekly schedule of Lometrexol and to identify a suitable dose for Phase II trials.

Table 1: Dose Escalation and Patient Response

Dose Level	Lometrexol (mg/m²/wee k, IV)	Folic Acid (mg/m²/day, PO)	Number of Patients	Dose- Limiting Toxicities (DLTs)	Best Response
1-4	Not Specified	3	Not Specified	Not Specified	Not Specified
5	10.4	3	18 (total)	Thrombocyto penia, Mucositis	1 Partial Response (Melanoma), 3 Stable Disease (2 Melanoma, 1 Renal Cell)

Table 2: Recommended Phase II Dose

Drug	Dose	Administration Route	Schedule
Lometrexol	10.4 mg/m²	Intravenous (IV)	Weekly
Folic Acid	3 mg/m²	Oral (PO)	Daily

Protocol 3.1.1: Patient Eligibility and Treatment

Inclusion Criteria: Patients with advanced cancer.



- Folic Acid Administration: Daily oral folic acid initiated 7 days prior to the first Lometrexol dose and continued for 7 days after the final dose.
- Lometrexol Administration: Administered as a short IV infusion weekly for 8 weeks.
- Dose Omission Criteria: Scheduled Lometrexol doses were omitted for toxicities of Grade 2 or higher present on the day of treatment.
- Definition of DLT: Prospectively defined by the frequency of dose omission and the occurrence of severe toxic events.

Protocol 3.1.2: Pharmacokinetic Analysis

- Sample Collection: Plasma and whole blood samples were collected just prior to each Lometrexol dose.
- Analyte Measurement: Total Lometrexol content (Lometrexol and its polyglutamates) was measured.
- Observation: Lometrexol was not detectable in any pre-dose plasma samples. The total red blood cell content of Lometrexol increased over several weeks and then plateaued.

Study 2: Lometrexol in Combination with Paclitaxel and Folic Acid (NCT00024310)

This Phase I dose-escalation study was designed to determine the maximum tolerated dose (MTD) and recommended Phase II dose of Lometrexol and paclitaxel administered with folic acid in patients with advanced solid tumors.

Detailed dose-escalation and response data from the full publication of this trial were not available in the searched resources. The following tables are based on the protocol information.

Table 3: Treatment Regimen Overview



Drug	Administration Route	Infusion/Administr ation Time	Schedule
Folic Acid	Oral	N/A	Daily, starting 7 days before Day 1 and continuing for 14 days
Lometrexol	Intravenous (IV)	30-60 seconds	Day 1 of a 21-day cycle
Paclitaxel	Intravenous (IV)	3 hours	Day 1 of a 21-day cycle, immediately after Lometrexol

Protocol 3.2.1: Study Design and Dose Escalation

- Study Design: A multicenter, open-label, dose-escalation study.
- Patient Cohorts: Cohorts of 3-6 patients received escalating doses of Lometrexol and paclitaxel.
- Dose Escalation: Doses of Lometrexol and paclitaxel were escalated sequentially.
- MTD Definition: The dose at which at least 2 out of 6 patients experience a dose-limiting toxicity (DLT).
- Recommended Phase II Dose: The dose level immediately preceding the MTD. An additional
 6-12 patients were to be treated at this dose.

Protocol 3.2.2: Assessment of Antitumor Activity

- Tumor Assessment: Tumor response was evaluated based on changes in tumor size. While the specific criteria were not detailed in the available abstracts, the standard at the time for such trials was the Response Evaluation Criteria in Solid Tumors (RECIST).
- RECIST 1.1 Summary for Tumor Response Assessment:



- Target Lesions: Up to 5 measurable lesions in total, with a maximum of 2 per organ. The sum of the longest diameters (SLD) is calculated.
- Complete Response (CR): Disappearance of all target lesions.
- Partial Response (PR): At least a 30% decrease in the SLD compared to baseline.
- Progressive Disease (PD): At least a 20% increase in the SLD from the smallest sum recorded, or the appearance of new lesions.
- Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

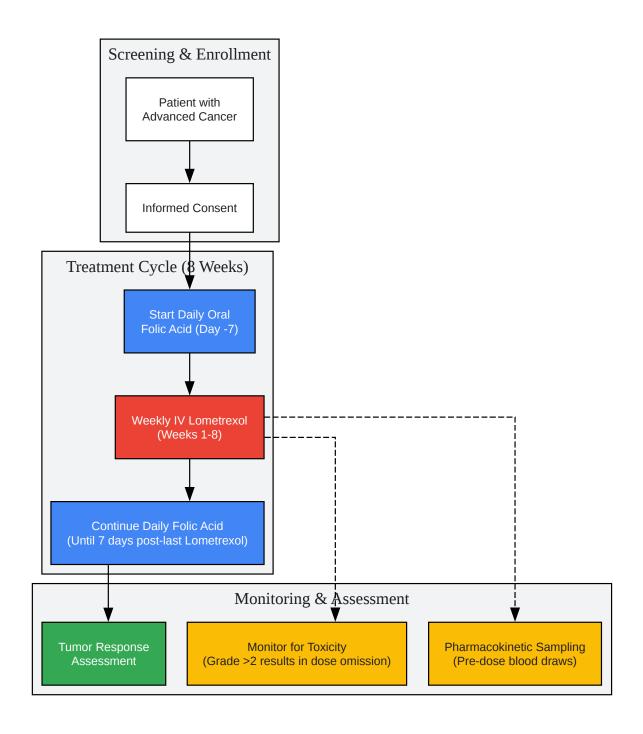
Protocol 3.2.3: Pharmacokinetic and Toxicity Analysis

- Pharmacokinetic Sampling: Plasma concentrations of Lometrexol and paclitaxel were determined to relate their pharmacokinetics to toxicity outcomes.
- Toxicity Assessment: Qualitative and quantitative toxic effects were monitored and graded.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the described clinical trials.

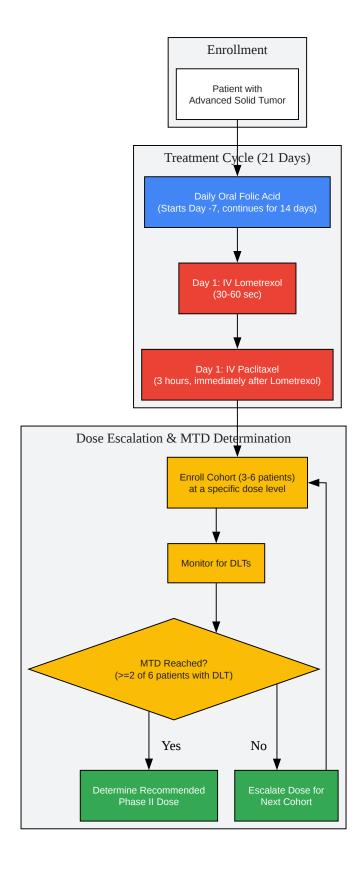




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Caption: Workflow for the weekly Lometrexol and daily folic acid study.





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Caption: Workflow for the Lometrexol, paclitaxel, and folic acid study.



Conclusion

Combination therapy studies have been crucial in defining a potential therapeutic role for Lometrexol. The co-administration of folic acid has been shown to be a viable strategy to mitigate the dose-limiting toxicities of Lometrexol, allowing for more frequent dosing schedules. The combination of Lometrexol with other chemotherapeutic agents like paclitaxel has also been explored, although further studies are needed to establish the efficacy and safety of such regimens. The protocols and data summarized herein provide a valuable resource for researchers and clinicians working on the development of antifolate-based cancer therapies.

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